molecular formula C7H9ClO3 B13137866 Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate

Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate

Cat. No.: B13137866
M. Wt: 176.60 g/mol
InChI Key: NLMIBMNVIZHEEZ-UHFFFAOYSA-N
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Description

Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting various biochemical pathways .

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3

InChI Key

NLMIBMNVIZHEEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C(=O)CCl

Origin of Product

United States

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